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Introduction

K03861 (also known as AUZ454) is a potent and specific Type Il inhibitor of Cyclin-Dependent
Kinase 2 (CDK2).[1] CDK2 is a key serine/threonine kinase that, in complex with its cyclin
partners (Cyclin E and Cyclin A), plays a crucial role in regulating the G1/S phase transition and
progression through the S phase of the cell cycle. Dysregulation of CDK2 activity is a hallmark
of many human cancers, making it a prime target for therapeutic intervention. K03861 inhibits
CDK2 activity by competing with the binding of activating cyclins.[1][2] These application notes
provide a detailed protocol for determining the potency of K03861 against CDK2/Cyclin Ain an
in vitro setting using a luminescence-based kinase assay.

Quantitative Data

The inhibitory activity of KO3861 is most commonly characterized by its binding affinity (Kd) to
the target kinase. The following table summarizes the reported Kd values for KO3861 against
wild-type and mutant forms of CDK2. Lower Kd values indicate a higher binding affinity.
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Compound Target Kd (nM) Assay Type

K03861 CDK2 (Wild-Type) 50 Cell-free assay[1]
K03861 CDK2 (C118L) 18.6 Cell-free assay[1]
K03861 CDK2 (A144C) 15.4 Cell-free assay[1]
K03861 CDK2 (C118L/A144C) 9.7 Cell-free assay[1]

Note: The Kd (dissociation constant) represents the concentration of the inhibitor required to
occupy 50% of the target kinase binding sites at equilibrium. While related to the IC50 value
(the concentration for 50% inhibition of kinase activity), it is a direct measure of binding affinity.

CDK2 Signaling Pathway and Inhibition by K03861

The diagram below illustrates the central role of CDK2 in the G1/S phase transition of the cell
cycle and the mechanism of inhibition by K03861.
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CDK2 signaling at the G1/S transition and K03861 inhibition.
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Experimental Protocols

This section provides a detailed methodology for an in vitro kinase assay to determine the
inhibitory activity of K03861 against CDK2, based on the widely used ADP-Glo™ Kinase Assay
platform. This assay quantifies kinase activity by measuring the amount of ADP produced in the

kinase reaction.

Materials and Reagents @@

Reagent

Suggested Supplier

Recombinant Human CDK2/Cyclin A2

Promega / BPS Bioscience

K03861 Selleck Chemicals / MedChemExpress
Histone H1 (Substrate) Merck / NEB

ATP (Adenosine 5'-triphosphate) Sigma-Aldrich

ADP-Glo™ Kinase Assay Kit Promega

Kinase Buffer (see recipe below)

DMSO (Dimethyl sulfoxide), Anhydrous Sigma-Aldrich

384-well white, flat-bottom plates

Corning / Greiner

Plate-reading Luminometer

Kinase Buffer Recipe (1X):

40 mM Tris-HCI, pH 7.5

20 mM MgClz

50 uM DTT (Dithiothreitol)

0.1 mg/mL BSA (Bovine Serum Albumin)

Experimental Workflow Diagram

The diagram below outlines the key steps of the in vitro kinase assay.
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1. Preparation
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or Vehicle Control to Plate

Add CDK2/Cyclin A Enzyme

Pre-incubate (10-15 min, RT)
(Inhibitor-Enzyme Binding)

Initiate Reaction:
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Incubate (60 min, 30°C)
(Kinase Reaction)

3. Signal Detection

Stop Reaction & Deplete ATP:
Add ADP-Glo™ Reagent

Incubate (40 min, RT)

Convert ADP to ATP & Generate Light:
Add Kinase Detection Reagent

Incubate (30 min, RT)

Read Luminescence

4. Data Analysis

Calculate % Inhibition vs. Control

Plot Dose-Response Curve
(% Inhibition vs. log[K03861])

Determine ICso Value
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Workflow for the KO3861 in vitro kinase assay.
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Step-by-Step Protocol

1. Reagent Preparation:
e Prepare a 10 mM stock solution of KO3861 in 100% DMSO.

o Create a serial dilution series of K03861 (e.g., 11-point, 1:3 dilution) in Kinase Buffer. Ensure
the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

e Prepare working solutions of recombinant CDK2/Cyclin A, Histone H1 substrate, and ATP in
Kinase Buffer. The final ATP concentration should be at or near its Km for CDK2 (typically
10-100 pM).

2. Assay Plate Setup (384-well format):

e Add 2.5 pL of the KO3861 serial dilutions or a vehicle control (Kinase Buffer with the same
final DMSO concentration) to the appropriate wells of a 384-well plate.

e Add 2.5 pL of the diluted CDK2/Cyclin A enzyme solution to each well.

o Mix the plate gently and incubate for 10-15 minutes at room temperature to allow the
inhibitor to bind to the enzyme.

3. Kinase Reaction Initiation:

e Add 5 pL of the ATP/Histone H1 substrate mixture to each well to start the kinase reaction.
The final reaction volume is 10 L.

e Mix the plate gently and incubate for 60 minutes at 30°C. The incubation time should be
optimized to ensure the reaction is within the linear range.

4. Signal Detection:
» Equilibrate the plate to room temperature.

e Add 10 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.
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Incubate the plate for 40 minutes at room temperature.

Add 20 pL of Kinase Detection Reagent to each well to convert the generated ADP to ATP
and induce a luminescent signal.

Incubate the plate for 30 minutes at room temperature.

Measure the luminescence using a plate-reading luminometer.

. Data Analysis:

The luminescent signal is directly proportional to the amount of ADP produced and thus to
the kinase activity.

Calculate the percent inhibition for each concentration of KO3861 relative to the vehicle
(DMSO) control wells (0% inhibition) and "no enzyme" control wells (100% inhibition).

Plot the percent inhibition against the logarithm of the K03861 concentration.

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g.,
GraphPad Prism) to determine the ICso value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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